3-bromo-1-ethyl-1H-pyrazol-5-amine

Description

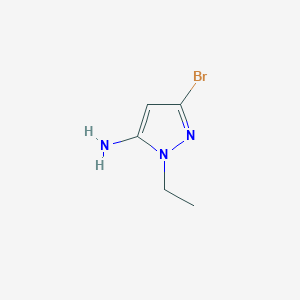

3-Bromo-1-ethyl-1H-pyrazol-5-amine (CAS 2171323-60-5) is a pyrazole derivative with a bromine atom at position 3, an ethyl group at position 1, and an amine group at position 4. Its molecular formula is C₅H₈BrN₃, with a molecular weight of 190.04 g/mol. Predicted properties include a density of 1.75 g/cm³, boiling point of 298.8°C, and pKa of 1.67, indicating moderate polarity and weak basicity . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive amine and halogen substituents.

Properties

IUPAC Name |

5-bromo-2-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-2-9-5(7)3-4(6)8-9/h3H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHWHXGKKWYDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 3-bromo-1,3-diketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Biological Activities

Research indicates that 3-bromo-1-ethyl-1H-pyrazol-5-amine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, which can lead to therapeutic effects.

Key Biological Activities:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various pathogens.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Antibacterial Efficacy

A study evaluated the antibacterial effects of this compound against common bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

These findings indicate that this compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Screening

Another comprehensive screening focused on the anticancer properties of this compound against various cancer cell lines. The table below presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

| HeLa | 15 |

The results suggest moderate cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.

Applications in Drug Development

The versatility of this compound extends to its role as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it an attractive candidate for drug discovery initiatives.

Mechanism of Action

The mechanism of action of 3-bromo-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Bromine at position 3 enhances electrophilicity, similar to bromophenyl analogs (), but phenyl substituents introduce π-π stacking capabilities absent in alkyl-substituted derivatives.

- Solubility : The ethyl group may improve lipid solubility compared to methyl or cyclopropyl analogs, affecting bioavailability in drug design .

Spectral Data Comparison

NMR and IR Signatures :

Biological Activity

3-bromo-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula . This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The unique substitution pattern of the bromine atom at the 3-position and the ethyl group at the 1-position of the pyrazole ring contributes to its distinctive chemical properties and biological efficacy.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BrN₄ |

| Molecular Weight | 200.03 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Staphylococcus aureus : MIC values range from 15.625 to 62.5 μM.

- Escherichia coli : Exhibits moderate antibacterial activity with MIC values around 62.5 μM.

The mechanism of action is believed to involve the inhibition of protein synthesis pathways, leading to disruption in nucleic acid and peptidoglycan production .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including:

- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.

- Receptor Modulation : Interacting with cellular receptors that regulate growth signals.

In vitro studies have shown promising results against several cancer cell lines, suggesting that further exploration could lead to new therapeutic applications .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial efficacy against clinical isolates.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited significant zones of inhibition against tested strains, outperforming traditional antibiotics in some cases.

- Evaluation of Anticancer Effects :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of key enzymes involved in metabolic pathways.

- Modulation of signaling pathways that control cell growth and apoptosis.

Understanding these mechanisms is crucial for developing derivatives that may enhance efficacy or reduce side effects in medicinal applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-1-ethyl-1H-pyrazol-5-amine, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, analogous pyrazole amines are synthesized via reactions of substituted hydrazines with β-keto esters or enones, followed by bromination . Structural confirmation relies on - and -NMR to identify amine and bromine substituents, complemented by IR spectroscopy for functional group validation. X-ray crystallography (using SHELX software ) is critical for resolving positional isomerism and verifying the ethyl group’s orientation .

Q. What spectroscopic methods are most reliable for distinguishing between positional isomers in brominated pyrazole amines?

- Methodological Answer : High-resolution NMR (, , and ) is essential for differentiating isomers. For instance, -NMR chemical shifts of the pyrazole ring protons vary significantly based on bromine substitution (C3 vs. C5 positions). X-ray crystallography provides unambiguous confirmation, as demonstrated in studies of related bromopyrazoles . Mass spectrometry (HRMS) further validates molecular formulae and fragmentation patterns .

Q. What are common side reactions encountered during the alkylation of 3-bromo-1H-pyrazol-5-amine to introduce the ethyl group, and how are they mitigated?

- Methodological Answer : Over-alkylation (e.g., diethylation) and competing N- vs. O-alkylation are common issues. These are mitigated by using controlled stoichiometry of ethylating agents (e.g., ethyl iodide) and polar aprotic solvents (e.g., DMF) at low temperatures. Protecting group strategies, such as temporary Boc protection of the amine, can enhance selectivity, as seen in analogous pyrazole syntheses .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, directing groups (e.g., electron-withdrawing substituents) on the pyrazole ring can guide bromination to the C3 position. One-pot reductive amination strategies, as reported for similar amines , enable sequential functionalization without isolating intermediates. Computational modeling (DFT) predicts reactive sites, aiding in optimizing reaction conditions .

Q. In computational studies of this compound, which quantum mechanical methods best predict its electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) accurately model electronic properties. These methods predict charge distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites, validated against experimental UV-Vis and cyclic voltammetry data . Solvent effects are incorporated using the PCM model for solution-phase reactivity studies .

Q. How do steric and electronic effects of the bromo and ethyl substituents influence the coordination chemistry of this compound in metal complexes?

- Methodological Answer : The bromine atom’s electronegativity enhances ligand-metal σ-donation, while the ethyl group’s steric bulk affects coordination geometry. Studies on copper(II) phosphonates with pyrazole ligands show that substituents at C3 modulate complex stability and redox behavior . Single-crystal XRD and magnetic susceptibility measurements are used to correlate structure with catalytic or magnetic properties .

Q. When crystallographic data for this compound shows disorder in the ethyl group, how should researchers refine the structure using SHELX software?

- Methodological Answer : In SHELXL, apply PART instructions to model disordered atoms and use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Freeze occupancy factors during refinement if multiple conformations exist. Validation tools like ADDSYM check for missed symmetry, ensuring accurate disorder resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.